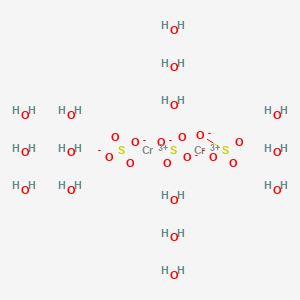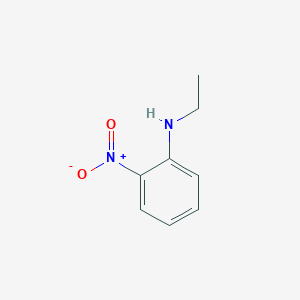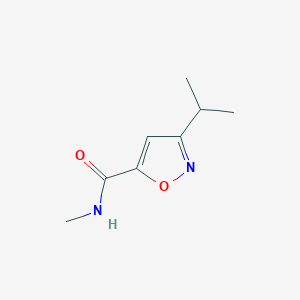![molecular formula C8H14O2 B157371 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane CAS No. 126016-71-5](/img/structure/B157371.png)
3-Ethyl-4,8-dioxabicyclo[5.1.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4,8-dioxabicyclo[5.1.0]octane, also known as ethylidene norbornene oxide (ENO), is a bicyclic organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. ENO is a colorless liquid that is highly reactive and can undergo a variety of chemical reactions, making it a valuable tool in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of ENO involves its highly reactive epoxide group, which can undergo a variety of chemical reactions. ENO can undergo ring-opening reactions with nucleophiles, including amines and alcohols, resulting in the formation of various functional groups. Additionally, ENO can undergo cycloaddition reactions with dienes, resulting in the formation of highly functionalized cycloadducts.
Effets Biochimiques Et Physiologiques
While ENO has not been extensively studied for its biochemical and physiological effects, it has been shown to exhibit moderate toxicity in animal studies. However, its potential applications in the synthesis of pharmaceuticals and other organic compounds make it a valuable tool in the field of organic chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ENO in lab experiments include its high reactivity and versatility in various chemical reactions. Additionally, ENO is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using ENO include its moderate toxicity and potential hazards associated with its handling and storage.
Orientations Futures
There are numerous future directions for the study of ENO in the field of organic chemistry. One potential direction is the development of new synthetic methods for ENO, allowing for more efficient and cost-effective synthesis. Additionally, the use of ENO in the synthesis of new pharmaceuticals and natural products is an area of great interest. Finally, the study of the biochemical and physiological effects of ENO could provide valuable insights into its potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of ENO can be achieved through a variety of methods, including the oxidation of 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane norbornene using hydrogen peroxide or m-chloroperbenzoic acid. Another method involves the reaction of 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane norbornene with dimethyldioxirane, which results in the formation of ENO in high yields.
Applications De Recherche Scientifique
ENO has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of various organic compounds. It can be used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Additionally, ENO can be used as a dienophile in Diels-Alder reactions, allowing for the synthesis of highly functionalized cycloadducts.
Propriétés
Numéro CAS |
126016-71-5 |
|---|---|
Nom du produit |
3-Ethyl-4,8-dioxabicyclo[5.1.0]octane |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
3-ethyl-4,8-dioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H14O2/c1-2-6-5-8-7(10-8)3-4-9-6/h6-8H,2-5H2,1H3 |
Clé InChI |
DFKDZQONWPGPEQ-UHFFFAOYSA-N |
SMILES |
CCC1CC2C(O2)CCO1 |
SMILES canonique |
CCC1CC2C(O2)CCO1 |
Synonymes |
4,8-Dioxabicyclo[5.1.0]octane, 3-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)





![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)


